

# The Core Principle of Tissue Clearing

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Compound of Interest		
Compound Name:	Micro-Clear	
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The opacity of biological tissues primarily arises from the scattering of light at the interfaces of components with mismatched refractive indices (RIs), mainly lipids, proteins, and water.[1][2] Tissue clearing techniques aim to minimize this light scattering by removing lipids and homogenizing the refractive indices of the remaining components.[2] This process renders the tissue optically transparent, allowing for deep imaging with techniques like light-sheet and confocal microscopy.[1][3]

# **CLARITY: Hydrogel-Based Tissue Clearing**

CLARITY (Clear Lipid-exchanged Acrylamide-hybridized Rigid Imaging/Immunostaining/in situ-hybridization-compatible Tissue hydrogel) is a groundbreaking technique that transforms biological tissue into a hydrogel-tissue hybrid. This method preserves the structural integrity and molecular information of the tissue while allowing for the removal of lipids.

## **Mechanism of Action**

The CLARITY method involves infusing the tissue with a hydrogel monomer solution (acrylamide and bis-acrylamide) and then polymerizing it to form a tissue-hydrogel mesh. This mesh physically supports the tissue's structure and covalently binds proteins and nucleic acids, while lipids, which are not bound, are removed using a strong ionic detergent, sodium dodecyl sulfate (SDS), often accelerated by electrophoresis.[4] The resulting transparent tissue is permeable to macromolecules, enabling multiple rounds of antibody labeling.

## **Experimental Protocol: CLARITY for Mouse Brain**

Materials:



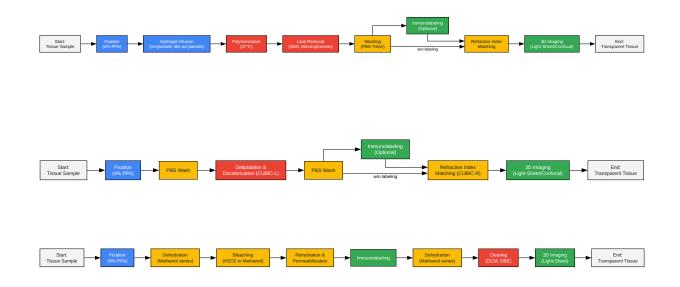
- 4% Paraformaldehyde (PFA) in PBS
- Hydrogel solution (4% acrylamide, 0.05% bis-acrylamide, 4% PFA, 0.25% VA-044 initiator in PBS)[5]
- Electrophoretic tissue clearing solution (4% SDS in 200 mM boric acid, pH 8.5)
- Refractive index matching solution (e.g., 88% w/v Histodenz)

#### Procedure:

- Perfusion and Fixation: Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by 4% PFA.[6] Post-fix the brain in 4% PFA overnight at 4°C.[6]
- Hydrogel Infusion: Incubate the brain in the hydrogel solution for 2-3 days at 4°C to allow for complete penetration of the monomers.[5]
- Polymerization: Degas the hydrogel-infused brain by placing it under a vacuum and then polymerize by heating to 37°C for 3 hours.[7]
- Lipid Removal (Electrophoretic Clearing): Place the polymerized tissue in the electrophoretic tissue clearing solution within an electrophoresis chamber. Apply a constant current at a controlled temperature (e.g., 37°C) for a duration dependent on the tissue size (e.g., 5 days for a mouse brain).[4][7]
- Washing: Wash the cleared tissue extensively with PBS containing 0.1% Triton X-100 to remove residual SDS.
- Immunolabeling (Optional): Incubate the cleared tissue with primary and fluorescently labeled secondary antibodies.
- Refractive Index Matching: Incubate the tissue in the refractive index matching solution until it becomes fully transparent.

**Visualization: CLARITY Workflow** 





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